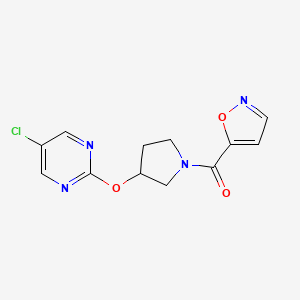

(3-((5-氯吡咯嘧啶-2-基)氧基)吡咯啉-1-基)(异噁唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

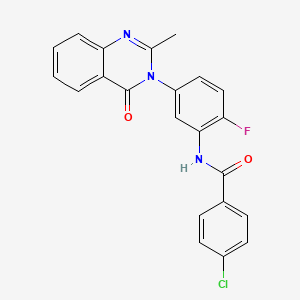

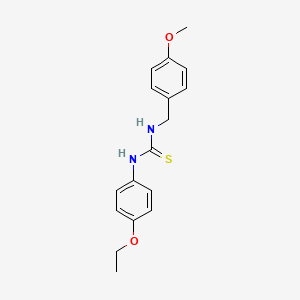

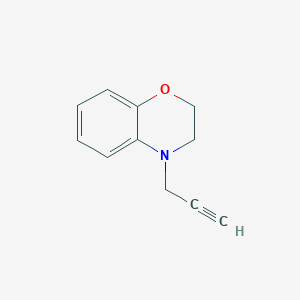

The compound contains several functional groups including a pyrrolidine ring, a pyrimidine ring, an isoxazole ring, and a ketone group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is a six-membered ring with two nitrogen atoms, and it is a key component of many biological compounds, including the nucleotides cytosine, thymine, and uracil .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction, followed by the introduction of the pyrimidine and isoxazole rings . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings (pyrrolidine, pyrimidine, and isoxazole), as well as the ketone group . The spatial orientation of these groups could have a significant impact on the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the pyrrolidine, pyrimidine, and isoxazole rings, as well as the ketone group, could provide multiple sites for potential reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the pyrrolidine, pyrimidine, and isoxazole rings could influence the compound’s solubility, stability, and reactivity .科学研究应用

抗惊厥剂

Malik 和 Khan (2014) 的一项研究描述了新型衍生物的合成,包括 (5-氨基-3-取代-1, 2, 4-三嗪-6-基)(2-(6-卤代取代苯并[d]异恶唑-3-基)吡咯烷-1-基)甲酮。使用最大电击 (MES) 测试评估了这些化合物的抗惊厥活性,显示出显着的效力。

代谢和药代动力学

Sharma 等人 (2012) 的研究重点是相关化合物的代谢、排泄和药代动力学,即二肽基肽酶 IV 抑制剂。这项研究详细了解了这些化合物在不同物种中的代谢途径和消除机制。

抗菌和抗癌剂

Hafez、El-Gazzar 和 Al-Hussain (2016) 进行的一项研究合成并评估了新型衍生物的体外抗菌和抗癌活性。这些化合物显示出良好至优异的活性,其中一些表现出比参考药物更高的抗癌活性。

分子对接和抗癌活性

Katariya、Vennapu 和 Shah (2021) 对具有抗癌和抗菌特性的新型 1,3-恶唑并吡啶基吡唑啉的合成进行了一项 研究。分子对接研究为这些化合物在克服微生物耐药性方面的潜在用途提供了鼓舞人心的数据。

帕金森病成像

Wang 等人 (2017) 的一项研究合成了作为帕金森病 PET 成像剂的潜在用途的化合物。这项研究强调了此类化合物在神经退行性疾病研究中的应用。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures have been found to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

Gpr119 agonists, like the structurally similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of gpr119 can lead to the stimulation of adenylate cyclase, increasing the production of cyclic amp, which in turn activates protein kinase a, leading to the release of insulin .

Pharmacokinetics

Compounds with similar structures have been found to have good oral bioavailability and low plasma protein binding .

Result of Action

The activation of gpr119 by similar compounds leads to an increase in insulin secretion, which can help regulate blood glucose levels .

属性

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBSCMNWSQOMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B2804072.png)

![3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide](/img/structure/B2804080.png)

![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)

![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)